molecular formula C21H18N2OS2 B11495131 (5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11495131
M. Wt: 378.5 g/mol
InChI Key: DQBPKRYJIXUDBU-BOPFTXTBSA-N
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Description

The compound (5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, a structure known for its biological activity, and is substituted with a dimethylphenyl group and an indole moiety, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is obtained by reacting the intermediate with 3,4-dimethylphenyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the double bond in the indole moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the dimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the thiazolidinone and indole moieties, which are known for their biological activities.

Medicine

In medicine, it could be investigated for its potential as a therapeutic agent. The compound’s structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, while the indole moiety may bind to receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

Uniqueness

What sets (5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of the thiazolidinone and indole structures, which may confer unique biological activities and chemical reactivity not seen in other compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H18N2OS2

Molecular Weight

378.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-4-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C21H18N2OS2/c1-12-8-9-15(10-13(12)2)23-20(24)19(26-21(23)25)11-17-14(3)22-18-7-5-4-6-16(17)18/h4-11,24H,1-3H3/b17-11-

InChI Key

DQBPKRYJIXUDBU-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C(SC2=S)/C=C\3/C(=NC4=CC=CC=C43)C)O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(SC2=S)C=C3C(=NC4=CC=CC=C43)C)O)C

Origin of Product

United States

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